molecular formula C17H19N3O3 B4943441 isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B4943441
M. Wt: 313.35 g/mol
InChI Key: WSMHXZABKBTVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (ICPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ICPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of adenosine monophosphate-activated protein kinase (AMPK). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. AMPK is an enzyme that is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to regulate the growth and development of plants, leading to increased crop yield. isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has also been found to be biocompatible and biodegradable, making it a potential candidate for various biomedical applications.

Advantages and Limitations for Lab Experiments

Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility. However, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, including the development of new synthesis methods, the investigation of its potential as a cancer chemotherapeutic agent, the exploration of its potential as a plant growth regulator, and the development of new biomedical applications. In addition, the investigation of the mechanism of action of isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate and its physiological effects could lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized using different methods, including the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and acetic anhydride. The resulting product is then reacted with 2-bromoethyl cyanoacetate and isopropyl alcohol to yield isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and 2-bromoethyl cyanoacetate, and then the reaction with isopropyl alcohol.

Scientific Research Applications

Isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a cancer chemotherapeutic agent. In agriculture, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a plant growth regulator. In material science, isopropyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a precursor for the synthesis of various metal nanoparticles.

properties

IUPAC Name

propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(2)23-17(21)15-11-20(10-4-9-18)19-16(15)13-5-7-14(22-3)8-6-13/h5-8,11-12H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMHXZABKBTVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN(N=C1C2=CC=C(C=C2)OC)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate

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